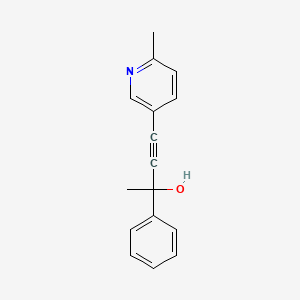![molecular formula C17H19BrN2O2 B6011122 2-(2-bromo-4-methylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B6011122.png)
2-(2-bromo-4-methylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-bromo-4-methylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide, also known as BML-210, is a synthetic compound that has been developed for its potential applications in scientific research. This compound has gained significant attention due to its unique chemical structure and potential therapeutic benefits. In
作用机制
The mechanism of action of 2-(2-bromo-4-methylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide involves its ability to inhibit COX-2, which is responsible for the production of prostaglandins, a key mediator of inflammation. By inhibiting COX-2, 2-(2-bromo-4-methylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide reduces the production of prostaglandins, leading to a reduction in inflammation. Additionally, 2-(2-bromo-4-methylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide has been shown to modulate other biological pathways, including the MAPK/ERK pathway, which plays a role in cell proliferation and survival.
Biochemical and Physiological Effects:
2-(2-bromo-4-methylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, 2-(2-bromo-4-methylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide has been shown to have antioxidant properties, which may be beneficial in the treatment of certain diseases. Additionally, 2-(2-bromo-4-methylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide has been shown to modulate the expression of certain genes, suggesting potential applications in gene therapy.
实验室实验的优点和局限性
One advantage of using 2-(2-bromo-4-methylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide in lab experiments is its ability to selectively inhibit COX-2, without affecting the activity of COX-1, which is responsible for the production of prostaglandins involved in normal physiological processes. Additionally, 2-(2-bromo-4-methylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide has been shown to have low toxicity in animal studies, making it a promising candidate for further development. One limitation of using 2-(2-bromo-4-methylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide in lab experiments is the limited availability of the compound, which may limit its use in certain studies.
未来方向
There are a number of potential future directions for 2-(2-bromo-4-methylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide research. One area of interest is the development of 2-(2-bromo-4-methylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide analogs with improved potency and selectivity. Additionally, further studies are needed to fully elucidate the mechanism of action of 2-(2-bromo-4-methylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide and its potential applications in the treatment of various diseases. Finally, the development of new methods for synthesizing 2-(2-bromo-4-methylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide may help to improve its availability and facilitate further research.
合成方法
2-(2-bromo-4-methylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide can be synthesized through a multi-step process involving the reaction of 2-bromo-4-methylphenol with 4-dimethylaminobenzaldehyde, followed by the reaction of the resulting intermediate with N-(2-acetoxyethyl)acetamide. The final product is obtained through a purification process involving column chromatography.
科学研究应用
2-(2-bromo-4-methylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide has shown potential for use in scientific research due to its ability to modulate certain biological pathways. It has been shown to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which plays a key role in the inflammatory response. Additionally, 2-(2-bromo-4-methylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide has been shown to inhibit the growth of certain cancer cell lines, suggesting potential applications in cancer research.
属性
IUPAC Name |
2-(2-bromo-4-methylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O2/c1-12-4-9-16(15(18)10-12)22-11-17(21)19-13-5-7-14(8-6-13)20(2)3/h4-10H,11H2,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDEKSPPGDPUMKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=CC=C(C=C2)N(C)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{2-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)thio]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B6011054.png)
![N-[1-(2-fluorobenzyl)-3-piperidinyl]-3-(2-methoxyphenyl)-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6011062.png)
![2-[(3-chloro-4-methylphenyl)amino]-5-(3-hydroxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B6011073.png)

![2-[1-(3,4-difluorobenzyl)-4-(3-phenyl-2-propyn-1-yl)-2-piperazinyl]ethanol](/img/structure/B6011086.png)
![(1R*,2S*,4R*)-N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B6011088.png)
![2,5-dichloro-3-(1-piperidinyl)-6-[2-(1-piperidinyl)vinyl]benzo-1,4-quinone](/img/structure/B6011103.png)
![4-(4-hydroxyphenyl)-3-methyl-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6011104.png)
![2-[1-(tert-butylamino)ethylidene]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6011110.png)

![N-[3-(1-azepanylcarbonyl)-5,6-dihydro-4H-cyclopenta[b]thien-2-yl]-3-methylbenzamide](/img/structure/B6011119.png)
![2-(ethylthio)ethyl 5-methyl-7-[4-(trifluoromethyl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6011139.png)
![2-(3,4-dimethylphenyl)-5-methyl-4-{[(3-nitrophenyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B6011146.png)